2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the second position, a trifluoromethyl group at the fifth position, and an acetic acid moiety at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto the pyridine ring, followed by the addition of the acetic acid moiety. One common method involves the trifluoromethylation of a pyridine derivative using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group. The acetic acid moiety is then added through a carboxylation reaction using carbon dioxide and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and high-throughput screening of catalysts and reaction conditions are often employed to enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a formyl or carboxyl group.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: Formation of 2-methoxy-5-(difluoromethyl)pyridine-4-acetic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy. The methoxy group can influence the compound’s electronic properties, affecting its binding affinity to molecular targets .
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the acetic acid moiety but shares the methoxy and trifluoromethyl groups.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-Methoxy-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fourth position.
Uniqueness: 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid is unique due to the specific arrangement of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-16-7-2-5(3-8(14)15)6(4-13-7)9(10,11)12/h2,4H,3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSIZNJLPYOHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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